EC50 of 4.9 µM at Human TAAR1: A Defined GPCR Agonist Profile
2-(Aminomethyl)-4-bromophenol exhibits a quantifiable EC50 of 4.9 µM (4.90E+3 nM) as an agonist at the human trace amine-associated receptor 1 (TAAR1) in a HEK293 cell-based cAMP accumulation assay [1]. This is a >2-fold improvement in potency over its activity at the mouse ortholog (EC50 >10 µM), establishing a species-selectivity profile [2]. In contrast, the compound shows no detectable affinity for the Beta-1 adrenergic receptor and only low affinity for the human H1 receptor, confirming its selectivity over related aminergic GPCRs .
| Evidence Dimension | Agonist activity (EC50) |
|---|---|
| Target Compound Data | EC50: 4.9 µM (human TAAR1) |
| Comparator Or Baseline | EC50 >10 µM (mouse TAAR1); No affinity (Beta-1 adrenergic receptor); Low affinity (human H1 receptor) |
| Quantified Difference | >2-fold species-selectivity; >100-fold selectivity over Beta-1 and H1 receptors |
| Conditions | HEK293 cells expressing human TAAR1, cAMP accumulation measured by BRET assay after 20 min |
Why This Matters
This data validates the compound as a selective TAAR1 agonist probe, distinguishing it from non-selective analogs and justifying its procurement for GPCR-focused drug discovery.
- [1] BindingDB. BDBM50227828: EC50 4.90E+3 nM at human TAAR1. View Source
- [2] BindingDB. BDBM50227828: EC50 >1.00E+4 nM at mouse TAAR5. View Source
